molecular formula C17H24N2O2 B11167215 1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167215
M. Wt: 288.4 g/mol
InChI Key: AOFAPYWOXGUJOV-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a tert-butyl group, and an ethylphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and ethylphenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohols under specific reaction conditions.

    Attachment of the Ethylphenyl Group: This can be done through substitution reactions using ethylphenyl halides or related compounds.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but different functional groups.

    1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylamide: Similar structure with slight variations in the amide group.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-tert-butyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O2/c1-5-12-8-6-7-9-14(12)18-16(21)13-10-15(20)19(11-13)17(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,18,21)

InChI Key

AOFAPYWOXGUJOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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